(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxy(613C)oxane-3,4,5-triol
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Overview
Description
The compound (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxy(613C)oxane-3,4,5-triol is a complex organic molecule with a specific stereochemistry It is characterized by the presence of hydroxyl groups, a methoxy group, and a hydroxymethyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxy(613C)oxane-3,4,5-triol typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and purification processes. Common synthetic routes may involve the use of starting materials such as glucose derivatives, which undergo a series of chemical transformations to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxy(613C)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce various alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxy(613C)oxane-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a model molecule to study enzyme-substrate interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of carbohydrate metabolism.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its functional groups allow for various chemical modifications, making it versatile for different applications.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxy(613C)oxane-3,4,5-triol involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Glucose: A simple sugar with similar hydroxyl groups but different stereochemistry.
Mannose: Another sugar with a similar structure but different arrangement of hydroxyl groups.
Galactose: A sugar with a similar oxane ring but different functional groups.
Uniqueness
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxy(613C)oxane-3,4,5-triol is unique due to its specific stereochemistry and the presence of a methoxy group. This combination of features distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C7H14O6 |
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Molecular Weight |
195.18 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxy(613C)oxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1/i7+1 |
InChI Key |
HOVAGTYPODGVJG-XTARUXTJSA-N |
Isomeric SMILES |
CO[13C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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